Migrastatin

描述

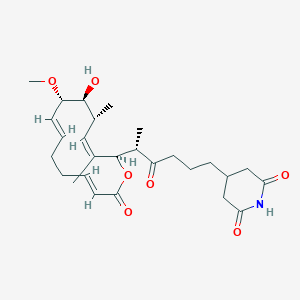

Structure

3D Structure

属性

IUPAC Name |

4-[(5S)-5-[(2R,3Z,5R,6S,7S,8E,12E)-6-hydroxy-7-methoxy-3,5-dimethyl-14-oxo-1-oxacyclotetradeca-3,8,12-trien-2-yl]-4-oxohexyl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO7/c1-17-14-18(2)27(35-25(32)13-8-6-5-7-12-22(34-4)26(17)33)19(3)21(29)11-9-10-20-15-23(30)28-24(31)16-20/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7+,13-8+,18-14-/t17-,19-,22+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYMUMAKGYYNHV-IJMHZYIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C(OC(=O)C=CCCC=CC(C1O)OC)C(C)C(=O)CCCC2CC(=O)NC(=O)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C(\[C@H](OC(=O)/C=C/CC/C=C/[C@@H]([C@H]1O)OC)[C@H](C)C(=O)CCCC2CC(=O)NC(=O)C2)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904046 | |

| Record name | Migrastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314245-65-3 | |

| Record name | 4-[(5S)-5-[(2R,3Z,5R,6S,7S,8E,12E)-6-Hydroxy-7-methoxy-3,5-dimethyl-14-oxooxacyclotetradeca-3,8,12-trien-2-yl]-4-oxohexyl]-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314245-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Migrastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314245653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Migrastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Migrastatin from Streptomyces sp.: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the discovery, biosynthesis, and mechanism of action of migrastatin, a potent inhibitor of cancer cell migration isolated from Streptomyces sp. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product and its derivatives.

Introduction

Metastasis, the spread of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The process of metastasis is complex and involves the migration and invasion of cancer cells through the extracellular matrix. This compound, a 14-membered macrolide, was first isolated from the cultured broth of Streptomyces sp. MK929-43F1 as a novel inhibitor of tumor cell migration.[1][2] Subsequent studies have identified other Streptomyces species, such as Streptomyces platensis, as producers of this compound and its analogs.[3] This guide details the scientific journey from the discovery of this compound to the elucidation of its molecular target and biosynthetic pathway, providing a comprehensive resource for further research and development.

Fermentation and Isolation of this compound

The production of this compound from Streptomyces sp. involves a multi-step process of fermentation, extraction, and purification. The following protocols are based on methodologies described in the scientific literature.

Fermentation Protocol

A two-stage fermentation process is typically employed for the production of this compound.

Seed Culture:

-

Prepare a seed medium containing (per liter): 10 g glucose, 10 g soluble starch, 5 g yeast extract, 5 g peptone, and 1 g NaCl. Adjust the pH to 7.0.

-

Inoculate the seed medium with a spore suspension or a vegetative culture of Streptomyces sp.

-

Incubate the seed culture at 28°C for 2 days on a rotary shaker at 250 rpm.[4]

Production Culture:

-

Prepare a production medium with a similar composition to the seed medium.

-

Inoculate the production medium with 5% (v/v) of the seed culture.

-

Incubate the production culture at 28°C for 4-5 days on a rotary shaker at 250 rpm.[4] To enhance the recovery of this compound, Amberlite® XAD-16 resin can be added to the production medium to adsorb the secreted product.

Isolation and Purification Protocol

The following is a general workflow for the isolation and purification of this compound from the fermentation broth.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

-

Extraction: The fermentation broth is centrifuged to separate the supernatant from the mycelia. The supernatant is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and tested for their inhibitory activity on cancer cell migration.

-

Sephadex LH-20 Chromatography: Active fractions from the silica gel chromatography are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative reverse-phase HPLC to obtain pure this compound.

Biological Activity of this compound and its Analogs

This compound and its synthetic analogs have demonstrated potent inhibitory effects on the migration and invasion of various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell migration are often in the micromolar to nanomolar range.

| Compound | Cell Line | Assay Type | IC50 | Reference |

| This compound | EC17 (mouse esophageal cancer) | Wound Healing | 6 µM | |

| This compound | EC17 (mouse esophageal cancer) | Chemotaxis | 2 µM | |

| This compound (purified) | EC17 (mouse esophageal cancer) | Wound Healing | 20.5 µM | |

| MGSTA-5 (Macroketone) | 4T1 (mouse mammary cancer) | Boyden Chamber | ~100 nM | |

| MGSTA-5 (Macroketone) | MDA-MB-231 (human breast cancer) | Boyden Chamber | ~350 nM | |

| MGSTA-6 | CMT-W1 (canine mammary cancer) | Trans-well Migration | 66.11 µM | |

| MGSTA-6 | CMT-W1M (canine mammary cancer) | Trans-well Migration | 54.89 µM | |

| MGSTA-6 | CMT-W2 (canine mammary cancer) | Trans-well Migration | 51.10 µM |

Mechanism of Action: Targeting the Actin-Bundling Protein Fascin

The primary molecular target of this compound and its analogs has been identified as fascin , an actin-bundling protein that plays a crucial role in the formation of filopodia and other actin-rich structures essential for cell migration.

Proposed Mechanism of this compound Action

Caption: this compound inhibits cell migration by targeting fascin.

Fascin cross-links actin filaments into tight, parallel bundles, providing the structural core of filopodia, which act as sensory and migratory organelles for the cell. By binding to one of the actin-binding sites on fascin, this compound analogs sterically hinder the interaction between fascin and actin filaments. This disruption of fascin's actin-bundling activity leads to a reduction in the formation of stable filopodia, thereby impairing the cell's ability to migrate and invade surrounding tissues.

Biosynthesis of Iso-migrastatin in Streptomyces platensis

The biosynthetic gene cluster for iso-migrastatin, a precursor to this compound, has been identified and characterized in Streptomyces platensis. The biosynthesis is governed by a single gene cluster that features an acyltransferase-less type I polyketide synthase (PKS). Iso-migrastatin is believed to be the nascent product, which then undergoes non-enzymatic rearrangements to form this compound and other related compounds like the dorrigocins.

Proposed Biosynthetic Pathway of Iso-migrastatin

Caption: The proposed biosynthetic pathway of iso-migrastatin in S. platensis.

The biosynthetic machinery involves a set of core polyketide synthase genes (mgsEFG), a discrete acyltransferase (mgsH), and several post-PKS tailoring enzymes (mgsIJK) that modify the polyketide backbone to yield the final product.

Conclusion and Future Directions

The discovery of this compound from Streptomyces sp. has opened up a new avenue for the development of anti-metastatic cancer therapies. The elucidation of its mechanism of action, targeting the key cytoskeletal protein fascin, provides a clear rationale for its potent inhibition of cell migration. Furthermore, the characterization of the iso-migrastatin biosynthetic gene cluster in Streptomyces platensis offers opportunities for biosynthetic engineering to generate novel and potentially more potent analogs. Future research in this area will likely focus on the total synthesis of simplified and more drug-like this compound analogs, as well as the exploration of combination therapies with existing cytotoxic agents to combat cancer metastasis more effectively.

References

- 1. researchgate.net [researchgate.net]

- 2. Improving fascin inhibitors to block tumor cell migration and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Analogues Inhibit Canine Mammary Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iso-Migrastatin, this compound, and Dorrigocin Production in Streptomyces platensis NRRL 18993 Is Governed by a Single Biosynthetic Machinery Featuring an Acyltransferase-less Type I Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Migrastatin mechanism of action in cell migration

An In-Depth Technical Guide to the Mechanism of Action of Migrastatin in Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains the primary driver of mortality in cancer patients, underscoring the urgent need for novel therapeutic strategies that specifically target the molecular machinery of cancer cell migration. This compound, a natural product isolated from Streptomyces, and its synthetic analogues have emerged as potent inhibitors of tumor cell migration, invasion, and metastasis.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound and its core analogues, with a focus on their direct molecular target, the downstream effects on the actin cytoskeleton and cell motility, and the key experimental evidence that has elucidated this pathway. This document is intended to serve as a detailed resource for researchers and drug development professionals working in the field of oncology and cell migration.

Core Mechanism of Action: Targeting the Actin-Bundling Protein Fascin

The primary mechanism by which this compound and its analogues inhibit cell migration is through the direct binding and inhibition of fascin , an actin-bundling protein.[1] Fascin plays a critical role in organizing actin filaments into parallel bundles, which are essential for the formation of dynamic cellular protrusions such as filopodia and lamellipodia, structures that are fundamental for cell motility.

X-ray crystallography studies have revealed that this compound analogues, such as macroketone, bind to one of the actin-binding sites on fascin. This binding sterically hinders the interaction of fascin with actin filaments, thereby preventing the formation of rigid, cross-linked actin bundles. The macrolide ring of the this compound analogues is crucial for this inhibitory function. The inhibition of fascin's actin-bundling activity leads to a disruption of the cellular machinery required for migration and invasion.

Signaling Pathway

The inhibition of fascin by this compound analogues directly impacts the integrity of the actin cytoskeleton, a key downstream effector of various signaling pathways that control cell migration. One of the critical upstream regulators of the actin cytoskeleton is the Rho family of small GTPases, particularly Rac. Synthetic this compound analogues have been shown to block the activation of Rac, leading to the disruption of lamellipodia formation.

Quantitative Data

The inhibitory potency of this compound and its synthetic analogues has been quantified in various cancer cell lines using cell migration assays. The data clearly indicates that synthetic core analogues are significantly more potent than the natural product.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | EC17 (mouse esophageal) | Wound Healing Assay | 20.5 µM - 29 µM | |

| This compound | EC17 (mouse esophageal) | Chemotaxis Chamber Assay | 2 µM | |

| Macroketone (analogue) | 4T1 (mouse breast) | Chamber Migration Assay | ~100 nM | |

| Biotin-conjugated macroketone | 4T1 (mouse breast) | Chamber Migration Assay | ~300 nM | |

| Macrolactam (analogue) | 4T1 (mouse breast) | Chamber Migration Assay | - | |

| MGSTA-5 (analogue) | 4T1, MDA-MB-231, MDA-MB-435 | Transwell Migration Assay | Nanomolar range | |

| This compound Semicore | 4T1 (mouse breast) | Chamber Migration Assay | 40 µM | |

| Macrolactone (analogue) | 4T1 (mouse breast) | Chamber Migration Assay | 24 nM | |

| Ketone Analogue (17) | Various lung cancer | Transwell Migration Assay | 0.023 - 0.35 µM | |

| Lactam Analogue (18) | Various lung cancer | Transwell Migration Assay | 0.17 - 2.7 µM | |

| Core Ether Analogue (19) | Various lung cancer | Transwell Migration Assay | 0.27 - 0.38 µM |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a series of key biochemical and cell-based assays.

Target Identification via Affinity Protein Purification

This protocol was instrumental in identifying fascin as the direct target of this compound analogues.

Methodology:

-

Preparation of Cell Lysate: 4T1 breast tumor cells were lysed to obtain total protein extracts.

-

Affinity Bait Incubation: The cell extract was incubated with either biotin-conjugated macroketone or free biotin as a negative control.

-

Capture: Streptavidin-conjugated agarose beads were added to the incubated lysates to capture the biotin-labeled complexes.

-

Washing: The beads were subjected to extensive washes to remove non-specifically bound proteins.

-

Elution: The bound proteins were eluted from the beads.

-

Analysis: The eluted proteins were resolved by SDS-PAGE, and a specific protein band of approximately 58 kDa, present only in the biotin-conjugated macroketone sample, was excised and identified as mouse fascin 1 by mass spectrometry and peptide sequencing.

In Vitro F-actin Bundling Assay (Low-Speed Co-sedimentation)

This assay directly demonstrates the inhibitory effect of this compound analogues on the actin-bundling activity of fascin.

Methodology:

-

Actin Polymerization: G-actin is polymerized to form F-actin filaments.

-

Incubation: Polymerized F-actin (e.g., 1 µM) is incubated with purified recombinant fascin protein (e.g., 0.125 µM or 0.25 µM) in the presence or absence of the this compound analogue (e.g., 10 µM macroketone).

-

Low-Speed Centrifugation: The mixture is subjected to low-speed centrifugation. Under these conditions, only bundled F-actin will pellet.

-

Analysis: The supernatant (S) and pellet (P) fractions are separated and analyzed by SDS-PAGE followed by Coomassie blue staining to visualize the amount of actin in each fraction. A decrease in the amount of actin in the pellet in the presence of the this compound analogue indicates inhibition of fascin-mediated actin bundling.

Cell Migration Assays

Wound Healing (Scratch) Assay: This assay provides a qualitative and semi-quantitative measure of collective cell migration.

Methodology:

-

Cell Monolayer: Cells are grown to confluence in a culture plate.

-

Wounding: A "scratch" or "wound" is created in the monolayer using a pipette tip.

-

Treatment: The cells are then treated with the this compound analogue or a vehicle control in the presence of a chemoattractant like 10% FBS.

-

Imaging and Analysis: The closure of the wound is monitored and imaged at different time points. The rate of wound closure is used as a measure of cell migration.

Boyden Chamber (Transwell) Assay: This assay quantifies the chemotactic migration of individual cells.

Methodology:

-

Chamber Setup: A two-chamber system separated by a porous membrane (e.g., 8-µm pore size) is used.

-

Cell Seeding: Cells suspended in serum-free medium are seeded into the upper chamber.

-

Chemoattractant and Treatment: The lower chamber contains medium with a chemoattractant (e.g., 10% FBS). The this compound analogue is added to both chambers.

-

Incubation: The chambers are incubated for a defined period (e.g., 4-6 hours) to allow for cell migration through the pores.

-

Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion and Future Directions

The body of evidence strongly supports a mechanism of action for this compound and its analogues centered on the direct inhibition of the actin-bundling protein fascin. This targeted disruption of the actin cytoskeleton effectively impairs the migratory and invasive capabilities of cancer cells. The significantly enhanced potency of synthetic core analogues over the natural product highlights the potential for further medicinal chemistry efforts to develop highly effective anti-metastatic agents. Future research should continue to explore the broader signaling network impacts of fascin inhibition and advance the most promising this compound analogues through preclinical and clinical development as a novel class of "migrastatics."

References

Fascin: The Primary Target of Migrastatin and its Analogs in Suppressing Cancer Metastasis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. A critical process in the metastatic cascade is cell migration, which relies on the dynamic remodeling of the actin cytoskeleton. Fascin, an actin-bundling protein, plays a pivotal role in forming filopodia and other invasive protrusions, thereby promoting cancer cell motility and invasion. This technical guide details the identification and validation of Fascin as the primary molecular target of Migrastatin and its synthetic analogs, a class of potent anti-metastatic compounds. We will delve into the quantitative analysis of this interaction, provide detailed experimental protocols for its investigation, and visualize the underlying molecular mechanisms and experimental workflows.

Introduction

The actin cytoskeleton is a complex and dynamic network of protein filaments that governs cell shape, movement, and division. In the context of cancer metastasis, the ability of tumor cells to migrate and invade surrounding tissues is paramount. This process is driven by the formation of specialized cellular protrusions, such as filopodia and lamellipodia, which are rich in bundled actin filaments.[1][2][3]

Fascin is a 55-kDa actin-bundling protein that is crucial for the formation of the tightly packed, parallel actin bundles found in filopodia.[1][4] Its expression is often upregulated in various aggressive cancers, and elevated levels of Fascin correlate with increased metastatic potential and poor patient prognosis. This makes Fascin an attractive target for the development of anti-metastatic therapies.

This compound, a natural product isolated from Streptomyces, and its subsequently synthesized analogs, have demonstrated potent inhibitory effects on tumor cell migration and metastasis. Through a series of elegant biochemical and structural studies, it was unequivocally demonstrated that Fascin is the direct cellular target of these compounds. This guide will provide a comprehensive overview of the key findings that established this crucial interaction.

Quantitative Analysis of this compound Analog Activity

The potency of this compound and its synthetic analogs has been quantified through various in vitro assays, primarily focusing on the inhibition of cancer cell migration. The half-maximal inhibitory concentration (IC50) values serve as a key metric for comparing the efficacy of these compounds.

| Compound | Cell Line | Assay | IC50 | Reference |

| Macroketone | 4T1 | Cell Migration | ~100 nM | |

| Biotin-Macroketone | 4T1 | Cell Migration | ~300 nM | |

| Macrolactone | 4T1 | Cell Migration | 24 nM | |

| This compound Semicore | 4T1 | Cell Migration | 40 µM | |

| MGSTA-5 (Macroketone) | Canine Mammary Cancer | Cell Migration | Significant Inhibition | |

| MGSTA-6 (Unsaturated Macroketone) | Canine Mammary Cancer | Cell Migration & Invasion | Significant Inhibition | |

| NP-G2-029 | - | F-actin Bundling Assay | 0.19 µM | |

| NP-G2-044 | - | F-actin Bundling Assay | 0.07 µM |

Experimental Protocols

The identification and characterization of the Fascin-Migrastatin interaction relied on a series of well-defined experimental procedures. Below are detailed protocols for the key experiments.

Affinity Purification of the this compound Analog Target

This protocol was instrumental in identifying Fascin as the binding partner of this compound analogs.

Objective: To isolate and identify the cellular protein that directly binds to a this compound analog.

Materials:

-

Biotin-conjugated Macroketone

-

4T1 breast tumor cell lysate

-

Streptavidin-conjugated agarose beads

-

SDS-PAGE reagents

-

Mass spectrometry facility

Procedure:

-

Incubate 4T1 tumor cell extracts with biotin-conjugated macroketone or free biotin (as a negative control).

-

Add streptavidin-conjugated agarose beads to the lysates and incubate to allow for the binding of biotinylated complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the agarose beads.

-

Resolve the eluted proteins by SDS-PAGE.

-

Excise the protein band that is specifically present in the biotin-conjugated macroketone sample.

-

Identify the protein using mass spectrometry and peptide sequencing.

In Vitro F-actin Bundling Assay

This assay directly assesses the effect of this compound analogs on the primary function of Fascin.

Objective: To determine if this compound analogs inhibit the actin-bundling activity of purified Fascin.

Materials:

-

Purified recombinant Fascin protein

-

Monomeric rabbit G-actin

-

F-actin polymerization buffer (20 mM Tris-HCl pH 8.0, 1 mM ATP, 1 mM DTT, 2 mM MgCl2, 100 mM KCl)

-

This compound analog (e.g., Macroketone)

-

Low-speed centrifuge (e.g., Eppendorf 5415D)

-

SDS-PAGE reagents

Procedure:

-

Induce the polymerization of monomeric G-actin to form F-actin by incubating it in F-actin polymerization buffer at room temperature.

-

Incubate the pre-formed F-actin with purified recombinant Fascin in the presence or absence of the this compound analog (e.g., 10 µM Macroketone).

-

Centrifuge the samples at low speed (e.g., 10,000 x g for 30 minutes) to pellet the bundled F-actin.

-

Separate the supernatant and pellet fractions.

-

Analyze the amount of actin and Fascin in each fraction by SDS-PAGE followed by Coomassie blue staining. An increase of actin in the pellet indicates bundling, and inhibition is observed as a decrease in actin in the pellet in the presence of the inhibitor.

Boyden Chamber Cell Migration Assay

This assay is a standard method to quantify the effect of compounds on cell migration.

Objective: To measure the inhibitory effect of this compound analogs on serum-induced cancer cell migration.

Materials:

-

4T1 breast cancer cells

-

Boyden chamber apparatus with porous membrane inserts

-

Cell culture medium with and without serum

-

This compound analog

Procedure:

-

Seed 4T1 cells in the upper chamber of the Boyden apparatus in a serum-free medium.

-

Add a medium containing a chemoattractant (e.g., serum) to the lower chamber.

-

Add the this compound analog at various concentrations to the upper chamber.

-

Incubate the chambers to allow for cell migration through the porous membrane.

-

After the incubation period, fix and stain the cells that have migrated to the lower surface of the membrane.

-

Count the number of migrated cells to quantify the extent of migration and the inhibitory effect of the compound.

Visualizing the Molecular Mechanisms and Workflows

Signaling Pathway of Fascin in Cell Migration

The following diagram illustrates the central role of Fascin in forming actin bundles within filopodia, a process essential for cell migration and invasion.

Mechanism of Action of this compound

This diagram depicts how this compound and its analogs directly inhibit Fascin, leading to a disruption of actin bundling and subsequent inhibition of cell migration.

Experimental Workflow for Target Identification

The logical flow of experiments that led to the identification of Fascin as the primary target of this compound is outlined in the diagram below.

Conclusion

The identification of Fascin as the primary target of this compound and its analogs represents a significant advancement in the field of anti-metastatic drug development. By directly binding to an actin-binding site on Fascin, these compounds effectively inhibit its actin-bundling activity, leading to a disruption of filopodia formation and a potent blockade of cancer cell migration and invasion. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to further investigate this important molecular interaction and develop novel Fascin inhibitors for the treatment of metastatic cancer.

References

Structure-activity relationship of Migrastatin analogs

An In-depth Technical Guide to the Structure-Activity Relationship of Migrastatin Analogs

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality.[1] The process of metastasis is a complex cascade involving cell migration, invasion, and colonization.[2] this compound, a 14-membered macrolide natural product isolated from Streptomyces species, was identified as an inhibitor of cancer cell migration.[1] However, its therapeutic potential was limited by its modest potency and complex structure. This has driven extensive research into the synthesis and biological evaluation of this compound analogs to develop more potent and synthetically accessible anti-metastatic agents.[3][4]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound analogs. It details the key structural modifications that have led to significant improvements in inhibitory activity, summarizes quantitative data, outlines experimental protocols for their evaluation, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Structure and Key Modifications

The fundamental structure of this compound consists of a 14-membered macrolactone ring and a distinctive glutarimide side chain. Early SAR studies revealed that the macrocyclic core is essential for activity, while the glutarimide side chain is not only unnecessary but its removal dramatically increases potency. This pivotal discovery led to the development of "this compound-core analogs," which are significantly simplified and often thousands of times more potent than the parent natural product.

Key modifications to the this compound core that have been explored include:

-

Macrolactone Analogs: Simplification of the core by removing the side chain.

-

Macroketone and Macrolactam Analogs: Replacement of the lactone functionality with a ketone or lactam, respectively. These modifications have yielded some of the most potent inhibitors.

-

Ether and Thiolactone Analogs: Introduction of an ether or thiolactone linkage into the macrocycle.

-

Macrotriazole Analogs: Bioisosteric replacement of the amide bond with a triazole ring.

-

Ring Size and Unsaturation: Variations in the size of the macrocycle and the stereochemistry of its double bonds.

Quantitative Structure-Activity Relationship (SAR) Data

The systematic modification of the this compound structure has generated a wealth of quantitative data, allowing for a detailed understanding of the SAR. The inhibitory activity of these analogs is typically measured as the half-maximal inhibitory concentration (IC50) in cell migration assays.

Table 1: Inhibitory Activity of this compound and Core Analogs on Cancer Cell Migration

| Compound | Modification | Cell Line | Assay | IC50 | Reference |

| This compound (purified) | Parent Natural Product | EC17 | Wound Healing | 20.5 µM | |

| MGSTA-2 (Core Analog) | Macrolactone | 4T1 Mouse Mammary Cancer | Boyden Chamber | ~20 nM | |

| MGSTA-3 (Core Analog) | Thiolactone | 4T1 Mouse Mammary Cancer | Boyden Chamber | ~20 nM | |

| MGSTA-4 (Core Analog) | Macrolactone | 4T1 Mouse Mammary Cancer | Boyden Chamber | ~20 nM | |

| Macroketone | Core Ketone | 4T1 Breast Tumor | Cell Migration | ~100 nM | |

| Biotin-Macroketone | Biotinylated Core Ketone | 4T1 Breast Tumor | Cell Migration | ~300 nM | |

| Macrolactam | Core Lactam | - | - | Potent Inhibitor |

Note: The IC50 values for core analogs demonstrate a potency increase of approximately 1000-fold compared to the parent this compound.

Table 2: Activity of Macrotriazole Analogs in Wound Healing Assay

| Compound | Description | Cell Line | Inhibition of Wound Closure (at 24h) | Reference |

| Analog 7 | 13-membered macrotriazole | MDA-MB-361 | 24% (p<0.05) | |

| Analog 4 | 14-membered macrotriazole | MDA-MB-361 | 40% (p<0.05) |

Mechanism of Action and Signaling Pathways

The anti-migratory activity of this compound analogs stems from their ability to disrupt the actin cytoskeleton, a critical component of the cellular machinery for cell movement.

Target Identification: Fascin

Affinity purification experiments using a biotin-conjugated macroketone analog identified the actin-bundling protein fascin as a direct molecular target. Fascin is responsible for cross-linking actin filaments into tight, parallel bundles, which are essential for the formation of migratory structures like filopodia and lamellipodia. Elevated expression of fascin in cancer cells is correlated with increased cell motility, invasion, and poor clinical prognosis.

Signaling Pathway

This compound analogs, such as the core macroketone, bind to one of the actin-binding sites on fascin. This interaction competitively inhibits fascin's ability to bundle F-actin filaments. The disruption of actin bundling prevents the formation of stable lamellipodia and filopodia, which are protrusions that drive cell migration. Some studies also indicate that these compounds can block the activation of Rac, a small GTPase that is a key regulator of lamellipodia formation. The culmination of these effects is a potent inhibition of cancer cell migration and invasion.

Experimental Protocols

The evaluation of this compound analogs involves a series of standardized in vitro and in vivo assays to quantify their effects on cell migration, invasion, and target engagement.

Wound-Healing (Scratch) Assay

This assay provides a straightforward method to assess collective cell migration.

-

Principle: A confluent monolayer of cells is mechanically "wounded" with a pipette tip, creating a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored by microscopy, in the presence or absence of the test compound.

-

Methodology:

-

Cells are seeded in a multi-well plate and grown to confluence.

-

A sterile pipette tip is used to create a linear scratch in the monolayer.

-

The medium is replaced with fresh medium containing the this compound analog at various concentrations or a vehicle control.

-

Images of the scratch are captured at time zero and at subsequent time points (e.g., 6, 12, 24 hours).

-

The rate of wound closure is quantified by measuring the area of the cell-free gap over time. A reduction in the rate of closure indicates inhibitory activity.

-

Boyden Chamber (Transwell) Assay

This assay measures the chemotactic migration of individual cells through a porous membrane.

-

Principle: The assay uses a two-chamber system separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant (e.g., serum) is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel).

-

Methodology:

-

Cells are serum-starved and resuspended in a serum-free medium containing the test compound.

-

The cell suspension is added to the upper chamber (the "insert").

-

The lower chamber is filled with a medium containing a chemoattractant.

-

The chamber is incubated for a period (e.g., 12-24 hours) to allow for cell migration.

-

Non-migratory cells on the upper surface of the membrane are removed with a cotton swab.

-

Cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A decrease in the number of stained cells indicates inhibition of migration.

-

Affinity Purification for Target Identification

This biochemical technique is used to identify the direct binding partners of a drug.

-

Principle: A version of the drug (e.g., macroketone) is chemically modified to include a "handle" like biotin. This biotinylated drug is incubated with cell lysate. The drug-protein complexes are then "pulled down" from the lysate using streptavidin-coated beads, which have a high affinity for biotin. The bound proteins are then eluted and identified.

-

Methodology:

-

A biotin-conjugated this compound analog is synthesized and validated for activity.

-

The biotinylated analog is incubated with total protein extract from cancer cells. A control incubation is performed with free biotin.

-

Streptavidin-conjugated agarose beads are added to the lysates to capture the biotinylated probe and any bound proteins.

-

The beads are washed extensively to remove non-specifically bound proteins.

-

The specifically bound proteins are eluted from the beads.

-

The eluted proteins are separated by SDS-PAGE, and unique bands in the drug-treated sample are excised and identified by mass spectrometry.

-

Summary of Structure-Activity Relationships

The extensive research on this compound analogs has provided clear insights into the structural requirements for potent anti-migratory activity.

-

The Macrocycle is Key: The 14-membered macrocyclic core is the primary pharmacophore responsible for the biological activity.

-

Side Chain is Detrimental: Removal of the glutarimide side chain of natural this compound leads to a dramatic (~1000-fold) increase in potency.

-

Lactone Modifications are Favorable: Replacing the macrolactone with a macroketone or macrolactam maintains or enhances activity, while also improving synthetic accessibility.

-

Unsaturation and Stereochemistry: The geometry of the double bonds and the stereocenters within the macrocycle are important for optimal binding and activity.

-

Target Engagement: The core structure binds directly to fascin, an actin-bundling protein, sterically hindering its function.

Conclusion

The study of this compound and its analogs is a compelling example of how natural product chemistry can inspire the development of potent and specific therapeutic leads. Through systematic SAR studies, researchers have transformed a moderately active natural product into a family of simplified, synthetically accessible core analogs with nanomolar efficacy against cancer cell migration. The identification of fascin as a direct target has provided a clear mechanistic rationale for their activity and solidified their potential as anti-metastatic agents. Future work will likely focus on optimizing the pharmacokinetic properties of these core analogs to advance them toward clinical applications in oncology.

References

- 1. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine Migrastatics: A Comprehensive 2022 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Migrastatin's Role in Inhibiting Cancer Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of migrastatin and its synthetic analogs as potent inhibitors of cancer metastasis. It details the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Challenge of Metastasis and the Promise of this compound

Cancer metastasis, the dissemination of tumor cells from a primary site to form secondary tumors at distant organs, is the primary cause of mortality in cancer patients. The process is a complex cascade involving local invasion, intravasation, survival in circulation, extravasation, and colonization. Traditional cancer therapies often target proliferating cells, showing limited efficacy against the migratory and invasive phenotype of metastatic cells. This has spurred the search for a class of therapeutics known as "migrastatics," which specifically inhibit cancer cell motility and invasion.

This compound, a 14-membered macrolide originally isolated from Streptomyces sp., and its more potent, synthetically accessible analogs, have emerged as promising candidates in this area.[1] These compounds have demonstrated a remarkable ability to inhibit cancer cell migration and invasion at concentrations that do not affect cell proliferation, suggesting a specific anti-metastatic mechanism with potentially low cytotoxicity.[2][3]

Mechanism of Action: Targeting the Actin Cytoskeleton via Fascin

The anti-metastatic activity of this compound analogs stems from their direct interaction with fascin , an actin-bundling protein.[4][5] Fascin is crucial for the formation of filopodia, lamellipodia, and invadopodia—dynamic actin-rich structures that cancer cells use to sense their environment and propel themselves through tissue barriers.

Elevated expression of fascin in various cancers is strongly correlated with increased tumor aggressiveness, metastasis, and poor patient prognosis. This compound analogs, such as the core macroketone, bind directly to one of the actin-binding sites on fascin. This binding event sterically hinders fascin's ability to cross-link actin filaments into the tight, rigid bundles necessary for the structural integrity of invasive protrusions.

The disruption of fascin's function leads to a cascade of cellular effects:

-

Inhibition of Actin Bundling: The primary biochemical effect is the inhibition of F-actin bundle formation, resulting in a disorganized cytoskeleton.

-

Disruption of Cell Protrusions: The inability to form rigid actin bundles prevents the formation of functional filopodia and lamellipodia.

-

Blockade of Cell Migration and Invasion: Consequently, the machinery for cell movement is dismantled, potently inhibiting the cell's ability to migrate and invade surrounding tissues.

The signaling pathway diagram below illustrates the molecular mechanism of this compound analog action.

References

- 1. Rac regulates the interaction of fascin with protein kinase C in cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. abcam.com [abcam.com]

- 4. Stimulation of Fascin Spikes by Thrombospondin-1 Is Mediated by the Gtpases Rac and Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Migrastatin and its Core Analogs: A Technical Guide to Potent Inhibitors of Cancer Cell Migration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of migrastatin and its core analogs, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their potent anti-migratory effects. This document is intended to serve as a valuable resource for researchers in oncology and medicinal chemistry, offering detailed insights into the development of this promising class of anti-metastatic agents.

Introduction: The Challenge of Metastasis and the Discovery of this compound

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The intricate process of cell migration is a critical component of the metastatic cascade, making it a key target for therapeutic intervention. This compound, a 14-membered macrolide natural product, was initially isolated from Streptomyces species and identified as an inhibitor of cancer cell migration.[1] Subsequent research revealed that while this compound itself possesses modest activity, its core structure is a versatile scaffold for the development of significantly more potent analogs.[1][2] Through strategic chemical synthesis, researchers have developed a series of this compound core analogs that exhibit remarkable inhibitory effects on cancer cell migration and invasion at nanomolar concentrations, representing a promising avenue for the development of novel anti-metastatic therapies.[1][2]

Mechanism of Action: Targeting the Actin-Bundling Protein Fascin-1

The potent anti-migratory effects of this compound analogs are primarily attributed to their direct interaction with the actin-bundling protein fascin-1. Fascin-1 plays a crucial role in the formation of dynamic actin-based cellular protrusions, such as filopodia and lamellipodia, which are essential for cell motility. In many aggressive cancers, fascin-1 is overexpressed, correlating with increased metastatic potential and poor patient prognosis.

This compound analogs, particularly the simplified macroketone core, bind to one of the actin-binding sites on fascin-1. This binding event sterically hinders the ability of fascin-1 to crosslink actin filaments into the rigid bundles necessary for the structural integrity of filopodia and lamellipodia. The disruption of these migratory structures ultimately leads to a significant reduction in the ability of cancer cells to migrate and invade surrounding tissues.

The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound analogs:

Quantitative Data: In Vitro Anti-Migratory Activity of this compound and Core Analogs

The development of synthetic this compound analogs has led to a dramatic increase in anti-migratory potency. The removal of the glutarimide side chain and simplification of the macrocyclic core have been shown to enhance activity by up to three orders of magnitude. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and several of its key core analogs in various cancer cell lines.

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | EC17 (mouse esophageal) | Wound Healing | 6 | |

| This compound | EC17 (mouse esophageal) | Boyden Chamber | 2 | |

| MGSTA-2 | 4T1 (mouse mammary) | Boyden Chamber | ~0.02 | |

| MGSTA-3 | 4T1 (mouse mammary) | Boyden Chamber | ~0.01 | |

| MGSTA-4 | 4T1 (mouse mammary) | Boyden Chamber | ~0.03 | |

| MGSTA-5 | 4T1 (mouse mammary) | Boyden Chamber | ~0.05 | |

| MGSTA-5 | MDA-MB-231 (human breast) | Transwell Migration | ~0.1 | |

| MGSTA-5 | MDA-MB-435 (human breast) | Transwell Migration | ~0.2 | |

| MGSTA-6 | CMT-W1 (canine mammary) | Wound Healing | ~5 | |

| MGSTA-6 | CMT-W2 (canine mammary) | Wound Healing | ~1 |

Experimental Protocols

The evaluation of the anti-migratory properties of this compound and its analogs primarily relies on two key in vitro assays: the wound healing (or scratch) assay and the Boyden chamber (or transwell migration) assay.

Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess collective cell migration.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, 4T1) in a 6-well or 12-well plate and culture until a confluent monolayer is formed.

-

Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the center of the cell monolayer.

-

Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound analog or a vehicle control (e.g., DMSO).

-

Imaging: The "wound" area is imaged at time zero (T0) and at regular intervals (e.g., every 6, 12, and 24 hours) using a phase-contrast microscope.

-

Analysis: The width of the scratch is measured at different time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area. A dose-dependent decrease in the rate of wound closure indicates an inhibitory effect on cell migration.

Boyden Chamber (Transwell Migration) Assay

This assay is used to quantify the chemotactic response of cancer cells to a chemoattractant.

Methodology:

-

Chamber Preparation: Transwell inserts with a porous polycarbonate membrane (typically 8 µm pore size) are placed in the wells of a 24-well plate.

-

Chemoattractant: The lower chamber is filled with culture medium containing a chemoattractant, such as fetal bovine serum (FBS) or specific growth factors.

-

Cell Seeding: Cancer cells are harvested, washed, and resuspended in serum-free medium. A defined number of cells (e.g., 5 x 10^4 cells) are seeded into the upper chamber of the transwell insert.

-

Treatment: The this compound analog or vehicle control is added to the upper chamber with the cells.

-

Incubation: The plate is incubated for a period that allows for cell migration through the membrane (e.g., 12-24 hours).

-

Fixation and Staining: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet.

-

Quantification: The stained cells are imaged under a microscope and counted in several random fields. Alternatively, the dye can be eluted, and the absorbance measured using a plate reader for a more high-throughput quantification. The number of migrated cells in the treated groups is compared to the control group to determine the inhibitory effect.

Synthesis of a Potent this compound Macroketone Analog: A Representative Workflow

The synthesis of potent this compound core analogs often proceeds through a convergent strategy, utilizing key chemical transformations to construct the macrocyclic core. The following diagram outlines a representative workflow for the synthesis of a this compound macroketone analog, a class of compounds that has demonstrated particularly high potency.

Key Steps in the Synthesis:

-

Fragment Synthesis: The synthesis typically begins with the preparation of two key fragments from readily available chiral starting materials.

-

Horner-Wadsworth-Emmons (HWE) Olefination: These fragments are then coupled together using a stereoselective HWE reaction to form the acyclic precursor.

-

Selective Deprotection: Protecting groups are selectively removed to reveal the terminal functional groups required for cyclization.

-

Ring-Closing Metathesis (RCM): The linear diene is then subjected to RCM, a powerful reaction that forms the macrocyclic ring structure. This step is often catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst).

This modular and convergent approach allows for the efficient synthesis of a variety of this compound analogs with modifications to the macrocycle and side chains, facilitating extensive structure-activity relationship studies.

Conclusion and Future Directions

This compound and its core analogs represent a compelling class of anti-metastatic agents with a well-defined mechanism of action targeting the actin-bundling protein fascin-1. The significant improvements in potency achieved through synthetic modifications highlight the power of medicinal chemistry to optimize natural product scaffolds. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers seeking to further explore this promising area of cancer drug discovery.

Future research in this field will likely focus on:

-

Optimizing Pharmacokinetic Properties: Further structural modifications to improve the solubility, stability, and bioavailability of the most potent analogs.

-

In Vivo Efficacy Studies: Comprehensive evaluation of the lead candidates in preclinical animal models of metastasis to determine their therapeutic potential.

-

Combination Therapies: Investigating the synergistic effects of this compound analogs when used in combination with conventional chemotherapeutics or other targeted agents.

-

Exploration of Novel Analogs: The design and synthesis of new generations of this compound-based compounds with enhanced potency and selectivity.

The continued investigation of this compound and its analogs holds great promise for the development of novel and effective therapies to combat cancer metastasis.

References

The Chemical Architecture of a Metastasis Inhibitor: A Technical Guide to Natural Migrastatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of natural migrastatin, a macrolide with potent anti-metastatic properties. It delves into its structural features, biosynthetic origins, and the synthetic strategies that have enabled the exploration of its biological activity. This document is intended to serve as a valuable resource for researchers engaged in natural product synthesis, cancer biology, and the development of novel therapeutics targeting tumor cell migration.

Core Chemical Structure and Stereochemistry

Natural this compound is a 14-membered macrolactone originally isolated from Streptomyces sp. MK-929-43F1 and later from Streptomyces platensis.[1][2][3] Its complex structure is characterized by a polyketide-derived core, featuring multiple stereocenters, a trisubstituted (Z)-alkene, and a distinctive glutarimide-containing side chain.[1][4]

The absolute configuration of this compound was definitively established through X-ray crystallographic analysis of its N-p-bromophenacyl derivative. The macrocycle possesses a syn-syn stereotriad at carbons C8, C9, and C10, with the specific stereochemistry being (8S, 9S, 10R). The full IUPAC name for this compound is 4-((5S)-5-((2R,3Z,5R,6S,7S,8E,12E)-6-Hydroxy-7-methoxy-3,5-dimethyl-14-oxooxacyclotetradeca-3,8,12-trien-2-yl)-4-oxohexyl)-2,6-piperidinedione.

Table 1: Key Structural Features of Natural this compound

| Feature | Description |

| Core Structure | 14-membered macrolactone |

| Side Chain | Alkyl glutarimide |

| Key Stereocenters | (8S, 9S, 10R) syn-syn stereotriad |

| Unsaturation | Three double bonds within the macrocycle, including a (Z)-trisubstituted alkene |

| Functional Groups | Lactone, secondary alcohol, ether, ketone, imide |

Biosynthesis of this compound

The biosynthesis of this compound proceeds through a type I polyketide synthase (PKS) pathway. A proposed biosynthetic pathway for glycosyl-migrastatin and 5-hydroxy-migrastatin has been elucidated, shedding light on the enzymatic machinery responsible for assembling the complex carbon skeleton. The biosynthesis involves the sequential condensation of extender units, followed by reductive modifications and eventual cyclization to form the macrolactone ring. The glutarimide side chain is believed to be attached post-PKS assembly.

Below is a simplified representation of the proposed biosynthetic logic for the this compound core.

Figure 1: Simplified workflow of the proposed biosynthetic pathway for the this compound core.

Total Synthesis of (+)-Migrastatin

The first total synthesis of (+)-migrastatin was a landmark achievement that confirmed its absolute stereochemistry and provided a scalable route to access the natural product and its analogues for biological evaluation. A key feature of this synthesis was the strategic use of a Lewis acid-catalyzed diene aldehyde condensation to establish the three contiguous stereocenters and the challenging (Z)-alkene.

Subsequent steps involved an anti-selective aldol reaction to introduce the remaining stereocenters and a Horner-Wadsworth-Emmons olefination to append the glutarimide-containing side chain. The final macrocyclization was accomplished via a ring-closing metathesis reaction.

The general synthetic approach is outlined in the following workflow diagram.

Figure 2: Key stages in the total synthesis of (+)-migrastatin.

Biological Activity and Structure-Activity Relationship (SAR)

This compound exhibits modest but significant inhibitory activity against the migration of various cancer cell lines. However, the true potential of the this compound scaffold was unlocked through the synthesis and biological evaluation of its analogues. These studies have revealed critical structure-activity relationships (SAR).

A pivotal discovery was that simplification of the natural product structure, particularly the removal of the glutarimide side chain, led to a dramatic increase in potency. Analogues featuring a macrolactone, macrolactam, or macroketone core without the side chain were found to be up to three orders of magnitude more potent than natural this compound.

Table 2: In Vitro Inhibitory Activity of this compound and Key Analogues on Tumor Cell Migration

| Compound | Cell Line | Assay Type | IC50 |

| This compound | EC17 (mouse esophageal cancer) | Wound-healing assay | 20.5 µM |

| This compound | 4T1 (mouse mammary cancer) | Chamber cell migration assay | 29 µM |

| Macrolactone Analogue (Core) | 4T1 (mouse mammary cancer) | Chamber cell migration assay | 22 nM |

| Macrolactone Analogue (Core) | 4T1 (mouse mammary cancer) | Chamber cell migration assay | 24 nM |

| Macroketone Analogue | 4T1 (mouse mammary cancer) | Chamber cell migration assay | 100 nM |

| MGSTA-5 (Macroketone) | 4T1, MDA-MB-231, MDA-MB-435 | Transwell cell-migration assay | Nanomolar range |

Note: IC50 values can vary depending on the specific cell line and assay conditions.

Mechanism of Action

The precise molecular mechanism of action for this compound and its analogues is still under investigation, but several potential targets and pathways have been identified. One of the leading hypotheses is that these compounds target the actin-bundling protein fascin1. Fascin1 is crucial for the formation of filopodia, which are essential for cell migration. By binding to fascin1, this compound analogues may disrupt actin filament cross-linking and thereby inhibit cell motility.

Additionally, studies have shown that this compound can act as a muscarinic acetylcholine receptor antagonist. It has also been reported to inhibit P-glycoprotein, suggesting a potential role in overcoming multidrug resistance in cancer cells. The inhibition of E-cadherin dynamics has also been observed, leading to increased cell adhesion and reduced invasive potential.

The signaling pathways implicated in cell migration are numerous and complex. This compound and its analogues likely exert their effects by modulating key nodes within these pathways.

Figure 3: Proposed targets of this compound analogues within the context of cell migration signaling.

Experimental Protocols

Isolation of Natural this compound

-

Source: Fermentation broth of Streptomyces sp. MK929-43F1 or Streptomyces platensis.

-

Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 chromatography, and high-performance liquid chromatography (HPLC) to yield pure this compound.

General Procedure for Ring-Closing Metathesis (as applied in total synthesis)

-

Reactant: A solution of the acyclic diene precursor in a suitable solvent (e.g., toluene or dichloromethane).

-

Catalyst: A Grubbs catalyst (first or second generation) is added to the solution.

-

Conditions: The reaction mixture is typically heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the macrocyclic product.

In Vitro Cell Migration Assay (Boyden Chamber Assay)

-

Cell Culture: Cancer cells are cultured in appropriate media until they reach a suitable confluency.

-

Assay Setup: A Boyden chamber or a similar transwell insert system is used. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

Cell Seeding: A suspension of cancer cells, pre-treated with various concentrations of the test compound (e.g., this compound or its analogues), is seeded into the upper chamber.

-

Incubation: The chamber is incubated for a specific period to allow for cell migration through the porous membrane of the insert.

-

Quantification: Non-migrated cells on the upper side of the membrane are removed. Migrated cells on the lower side are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the extracted dye. The IC50 value is then calculated.

Conclusion

Natural this compound, with its intricate chemical architecture, has served as a pivotal lead compound in the quest for novel anti-metastatic agents. While its intrinsic activity is moderate, the insights gained from its total synthesis have paved the way for the development of significantly more potent, simplified analogues. The ongoing elucidation of its mechanism of action continues to provide valuable information about the complex process of tumor cell migration. The this compound scaffold remains a promising platform for the design and synthesis of next-generation therapeutics aimed at combating cancer metastasis.

References

- 1. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and analogues: New anti-metastatic agents [comptes-rendus.academie-sciences.fr]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. pubs.acs.org [pubs.acs.org]

Initial Characterization of Migrastatin's Anti-Tumor Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of Migrastatin and its analogues as potent anti-metastatic agents. It details the core findings regarding their mechanism of action, quantitative efficacy, and the key experimental protocols used in their evaluation.

Introduction: The Emergence of a "Migrastatic" Agent

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of mortality in cancer patients. The natural product this compound, originally isolated from Streptomyces, was identified as an inhibitor of tumor cell migration.[1][2][3][4] While the natural compound exhibited modest activity, subsequent chemical synthesis and derivatization led to the development of highly potent analogues, such as the core macroketone and macrolactam structures.[5]

Initial studies revealed that these compounds do not significantly affect cancer cell proliferation or the growth of primary tumors, distinguishing them from traditional cytotoxic chemotherapies. Instead, they specifically interfere with the cellular machinery required for migration and invasion. This unique "migrastatic" activity established this compound analogues as a promising new class of therapeutics aimed at preventing metastasis.

Mechanism of Action: Targeting the Actin-Bundling Protein Fascin

The anti-migratory effect of this compound is primarily attributed to its direct inhibition of fascin , an actin-bundling protein. Fascin is crucial for organizing actin filaments into the tight, parallel bundles that form the core of cellular protrusions like filopodia and lamellipodia. These structures are essential for sensing the extracellular environment and generating the force required for cell movement.

Elevated expression of fascin in cancer cells correlates with increased metastatic potential and poor clinical prognosis. This compound analogues function by binding directly to one of the actin-binding sites on fascin, sterically hindering its ability to cross-link actin filaments. This disruption prevents the formation of stable filopodia and lamellipodia, thereby immobilizing the cancer cells and inhibiting their invasive capabilities.

Quantitative Data Summary

The potency of this compound and its synthetic analogues was quantified through various in vitro and in vivo assays. The data clearly demonstrates the significantly enhanced activity of the synthetic core structures compared to the parent natural product.

| Compound | Cell Line | Assay Type | IC₅₀ Value | Reference |

| (+)-Migrastatin (Natural Product) | 4T1 Murine Breast Cancer | Boyden Chamber | 29 µM | |

| Core Macroketone Analogue | 4T1 Murine Breast Cancer | Boyden Chamber | ~100 nM | |

| Biotin-conjugated Macroketone | 4T1 Murine Breast Cancer | Boyden Chamber | ~300 nM | |

| Core Macrolactam Analogue | 4T1 Murine Breast Cancer | Boyden Chamber | 255 nM |

| Compound | Cancer Model | Dosing Regimen | Primary Endpoint | Result | Reference |

| Core Macroketone Analogue | 4T1 Orthotopic Breast Cancer | 10 mg/kg, daily (IP) | Lung Metastases | 91-99% reduction | |

| Core Macrolactam Analogue | 4T1 Orthotopic Breast Cancer | 10 mg/kg, daily (IP) | Lung Metastases | 91-99% reduction |

Key Experimental Protocols

The characterization of this compound's anti-tumor properties relied on a series of well-defined experimental methodologies.

This protocol was crucial for identifying fascin as the molecular target of this compound analogues.

-

Probe Synthesis: A this compound analogue (macroketone) was synthesized with a biotin tag, creating a high-affinity probe.

-

Cell Lysate Preparation: 4T1 breast tumor cells were cultured and lysed to extract total cellular proteins.

-

Affinity Pulldown: The cell lysate was incubated with either the biotin-conjugated macroketone or free biotin (as a negative control).

-

Capture: Streptavidin-conjugated agarose beads were added to the lysates. The high affinity of biotin for streptavidin ensures that the probe, along with any bound proteins, is captured by the beads.

-

Washing & Elution: The beads were washed extensively to remove non-specifically bound proteins. The specifically bound proteins were then eluted.

-

Analysis: The eluted proteins were resolved by SDS-PAGE. A distinct protein band of approximately 58 kDa, present only in the sample incubated with the biotin-macroketone probe, was excised.

-

Identification: The protein was identified as mouse fascin-1 by mass spectrometry and peptide sequencing.

This assay quantifies the inhibitory effect of compounds on cancer cell migration towards a chemoattractant.

-

Chamber Setup: A two-chamber system separated by a porous polycarbonate membrane (e.g., Transwell insert) is used. The membrane is coated with an extracellular matrix component like gelatin or fibronectin.

-

Cell Seeding: Cancer cells (e.g., 4T1) are serum-starved, resuspended in serum-free media containing the test compound (this compound analogue at various concentrations) or a vehicle control, and seeded into the upper chamber.

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).

-

Incubation: The chambers are incubated for a specified period (e.g., 6-24 hours) to allow cells to migrate through the pores towards the chemoattractant.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Data Analysis: The number of migrated cells in the compound-treated groups is compared to the vehicle control to calculate the percentage of inhibition and determine the IC₅₀ value.

This model assesses the efficacy of an anti-metastatic agent in a biologically relevant setting that mimics human disease progression.

-

Cell Implantation: Highly metastatic 4T1 murine mammary carcinoma cells are injected into the mammary fat pad of female BALB/c mice. This is an orthotopic model, as the tumor grows in the tissue of origin.

-

Primary Tumor Growth: The primary tumor is allowed to grow to a palpable size (e.g., 4-5 mm in diameter).

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (IP) injections of the this compound analogue (e.g., 10 mg/kg). The control group receives injections of the vehicle (e.g., PBS saline).

-

Monitoring: Treatment continues for a defined period (e.g., until Day 25). The primary tumor size may be measured, but the key endpoint is metastasis.

-

Endpoint Analysis: At the end of the study (e.g., Day 28), mice are euthanized. The lungs, a primary site of 4T1 metastasis, are harvested.

-

Metastasis Quantification: The number of metastatic tumor cells in the lungs is determined using a clonogenic assay. Lung tissue is dissociated into a single-cell suspension and plated in a selective medium. The number of resulting colonies corresponds to the number of viable metastatic cells that reached the lung.

Conclusion and Future Directions

The initial characterization of this compound and its analogues unequivocally established them as potent inhibitors of cancer cell migration and metastasis. By identifying fascin as the direct molecular target, these studies provided a clear mechanism of action and validated the actin cytoskeleton as a druggable target for anti-metastatic therapy. The potent efficacy of synthetic analogues in preclinical in vivo models, with minimal impact on primary tumor growth, highlights their potential as a complementary therapy to be used alongside conventional cytotoxic agents, specifically to prevent the spread of cancer. Further development in this area will focus on optimizing pharmacokinetic properties, evaluating efficacy in a broader range of cancer models, and ultimately, clinical translation.

References

Migrastatin and its Core Analogs: A Technical Guide to a New Class of Anti-Metastatic Lead Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Metastasis remains the primary cause of mortality in cancer patients, creating an urgent need for therapeutics that specifically target the mechanisms of cell migration and invasion. Migrastatin, a natural product isolated from Streptomyces, has emerged as a promising starting point for the development of a novel class of anti-metastatic agents. Initial research revealed its ability to inhibit cancer cell migration, but its structural complexity and modest potency presented significant hurdles. Subsequent research, however, has demonstrated that simplified, synthetic analogs of the this compound core structure are dramatically more potent, exhibiting powerful anti-metastatic effects in preclinical models. This guide provides an in-depth overview of the this compound core as a lead compound, detailing its mechanism of action, structure-activity relationships, key experimental data, and the protocols used to evaluate its efficacy.

Mechanism of Action: Targeting the Cytoskeleton via Fascin

The anti-metastatic activity of this compound analogs is primarily attributed to their direct interaction with Fascin , an actin-bundling protein.[1][2][3][4]

1.1. The Role of Fascin in Metastasis Fascin is a key structural component of the cell's migratory machinery. It cross-links individual actin filaments into tight, parallel bundles, forming the core of structures like filopodia and lamellipodia.[1] These protrusions are essential for cancer cells to probe their environment, invade surrounding tissues, and migrate to distant sites. Elevated expression of fascin is strongly correlated with increased cancer cell invasiveness, aggressive clinical outcomes, and poor patient prognosis.

1.2. Inhibition of Fascin's Bundling Activity this compound analogs, particularly the macroketone variant, have been shown to bind directly to one of the actin-binding sites on fascin. This binding sterically hinders fascin's ability to cross-link actin filaments. The consequences of this inhibition are significant:

-

Disruption of Actin Bundles: The formation of rigid actin bundles is prevented, leading to a collapse of the filopodial and lamellipodial structures necessary for directed cell movement.

-

Inhibition of Rac Activation: Treatment with this compound analogs has been shown to block the activation of Rac, a small GTPase that is a master regulator of lamellipodia formation and cell migration.

This targeted disruption of the actin cytoskeleton effectively immobilizes the cancer cells, preventing the initial steps of the metastatic cascade.

Structure-Activity Relationship (SAR) and Potent Analogs

While the natural product (+)-migrastatin laid the groundwork, its complex structure made it unsuitable for large-scale synthesis and development. A key breakthrough came from the discovery that the complex glutarimide side chain was not necessary for activity. In fact, its removal led to analogs with dramatically increased potency.

Synthetic efforts have focused on modifying the 14-membered macrocyclic core, leading to several classes of highly active compounds. These "core analogs" are not only more potent—in some cases by three orders of magnitude—but are also more synthetically accessible.

Key classes of potent analogs include:

-

Macrolactones: Showed high potency but were found to be unstable in mouse plasma.

-

Macroketones and Macrolactams: These core structures proved to be highly effective and demonstrated greater stability, making them excellent candidates for in vivo studies.

-

Ether-based Analogs: Further modifications, such as replacing the ketone with an ether linkage (e.g., this compound Core Ether, ME), have produced compounds with high efficacy in lung cancer models.

Quantitative Data Summary

The efficacy of this compound and its analogs has been quantified through numerous in vitro and in vivo studies. The data consistently show that simplified core analogs possess superior inhibitory activity compared to the parent compound.

Table 1: In Vitro Potency (IC₅₀) of this compound and Key Analogs

This table summarizes the half-maximal inhibitory concentration (IC₅₀) for cell migration. Lower values indicate higher potency.

| Compound | Cell Line | Assay Type | IC₅₀ Value | Reference(s) |

| (+)-Migrastatin | 4T1 (mouse breast cancer) | Boyden Chamber | 29 µM | |

| Core Macroketone | 4T1 (mouse breast cancer) | Boyden Chamber | 100 nM | |

| MDA-MB-231 (human breast) | Boyden Chamber | ~220 nM | ||

| Core Macrolactam | 4T1 (mouse breast cancer) | Boyden Chamber | 255 nM | |

| Core Macrolactone | 4T1 (mouse breast cancer) | Boyden Chamber | 24 nM | |

| This compound Core Ether (ME) | A549, H1975 (human lung) | Boyden Chamber | 1.5 - 8.2 µM | |

| Carboxymethyl-ME (CME) | A549, H1975 (human lung) | Boyden Chamber | 0.5 - 5 µM | |

| MGSTA-6 | CMT-W2 (canine mammary) | Trans-well | 51.1 µM |

Data compiled from multiple sources. Assay conditions may vary between studies.

Table 2: In Vivo Anti-Metastatic Efficacy in Mouse Models

This table highlights the significant reduction in metastasis observed in preclinical animal models.

| Compound | Cancer Model | Dosing | Outcome | Reference(s) |

| Core Macroketone | 4T1 Mammary Carcinoma | 50 mg/kg | 91% reduction in lung metastasis | |

| Core Macrolactam | 4T1 Mammary Carcinoma | 50 mg/kg | 99% reduction in lung metastasis | |

| This compound Core Ether (ME) | SCLC Xenograft (lung cancer) | 50 mg/kg | 96.2% inhibition of overall metastasis | |

| Carboxymethyl-ME (CME) | SCLC Xenograft (lung cancer) | 12 mg/kg | 99.3% inhibition of overall metastasis |

Key Experimental Protocols

The evaluation of anti-metastatic compounds like this compound analogs relies on a set of standardized in vitro assays that measure distinct aspects of cell motility and invasion.

Wound Healing (Scratch) Assay

This assay measures collective cell migration in a two-dimensional context.

Objective: To assess the ability of a compound to inhibit the closure of a manually created "wound" in a confluent cell monolayer.

Methodology:

-

Cell Seeding: Plate cells in a multi-well plate and culture until they form a fully confluent monolayer.

-

Serum Starvation (Optional): To minimize cell proliferation, which can confound migration results, culture cells in serum-free or low-serum media for 12-24 hours prior to the assay. Alternatively, a mitotic inhibitor like Mitomycin-C can be used.

-

Wound Creation: Using a sterile pipette tip (p200 or p10), create a straight scratch through the center of the monolayer.

-

Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove dislodged cells and debris.

-

Treatment: Add fresh media containing the this compound analog at the desired concentration. A vehicle control (e.g., DMSO) must be run in parallel.

-

Imaging: Immediately after treatment, capture an initial image (T=0) of the wound using a phase-contrast microscope. Place the plate in an incubator at 37°C.

-